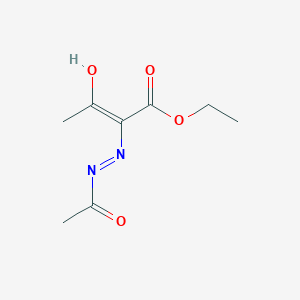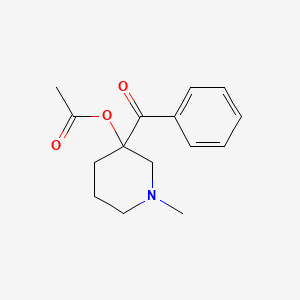
(3-Benzoyl-1-methylpiperidin-3-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Benzoyl-1-methylpiperidin-3-yl) acetate is an organic compound with the molecular formula C15H19NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group attached to the nitrogen atom of the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzoyl-1-methylpiperidin-3-yl) acetate typically involves the acylation of 1-methylpiperidine with benzoyl chloride, followed by esterification with acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation step and a catalyst like sulfuric acid for the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: (3-Benzoyl-1-methylpiperidin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Aplicaciones Científicas De Investigación
(3-Benzoyl-1-methylpiperidin-3-yl) acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Benzoyl-1-methylpiperidin-3-yl) acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with multiple pathways .
Comparación Con Compuestos Similares
- (3-Benzoyl-1-methylpiperidin-2-yl) acetate
- (3-Benzoyl-1-methylpiperidin-4-yl) acetate
- (3-Benzoyl-1-ethylpiperidin-3-yl) acetate
Comparison: Compared to its analogs, (3-Benzoyl-1-methylpiperidin-3-yl) acetate exhibits unique properties due to the position of the benzoyl group and the acetate ester. These structural differences influence its reactivity and binding affinity, making it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
(3-benzoyl-1-methylpiperidin-3-yl) acetate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)19-15(9-6-10-16(2)11-15)14(18)13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3 |
Clave InChI |
FGUZRDNXIWJOOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CCCN(C1)C)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




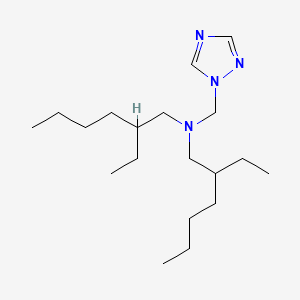
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
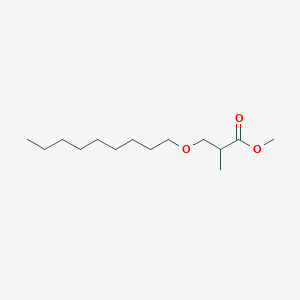
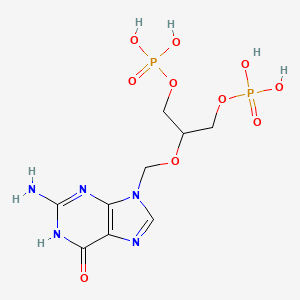
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
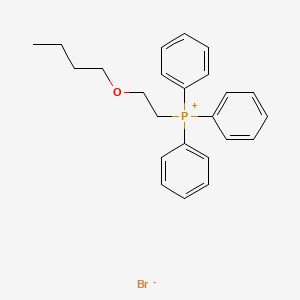

![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
